

Forchlorfenuron as a synthetic cytokinin in agriculture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Forchlorfenuron*

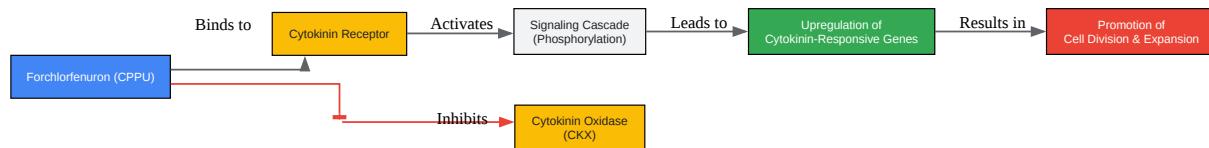
Cat. No.: B1673536

[Get Quote](#)

An In-depth Technical Guide to **Forchlorfenuron** as a Synthetic Cytokinin in Agriculture

Introduction

Forchlorfenuron (CPPU), with the chemical formula $C_{12}H_{10}ClN_3O$, is a synthetic plant growth regulator belonging to the phenylurea class of compounds.^[1] It functions as a potent cytokinin, a class of plant hormones that primarily promotes cell division (cytokinesis).^{[2][3]} Widely adopted in commercial horticulture, **forchlorfenuron** is used to enhance the size, quality, and yield of various fruit and vegetable crops.^{[1][4]} Unlike naturally occurring cytokinins, it exhibits prolonged activity, making it highly effective at lower concentrations.^[1] This guide provides a comprehensive technical overview of **forchlorfenuron**, including its mechanism of action, agricultural applications, experimental protocols for its analysis, and a summary of its toxicological profile, intended for researchers, scientists, and professionals in agricultural and drug development fields.


Chemical Structure: N-(2-Chloro-4-pyridinyl)-N'-phenylurea^[5]

Mechanism of Action

Forchlorfenuron's primary mode of action is mimicking natural cytokinins, thereby stimulating cell division and differentiation in plants.^{[1][3]} Its molecular structure allows it to bind to cytokinin receptors, initiating a signaling cascade that leads to the promotion of mitotic cell division and expansion.^[3]

Key mechanistic aspects include:

- Promotion of Cell Division: **Forchlorfenuron** stimulates DNA and RNA synthesis, which are prerequisites for cell division.[1][2] This leads to an increase in the number of cells in developing fruits, which is a primary factor in the final fruit size.[2]
- Inhibition of Cytokinin Oxidase: It has been shown to increase plant growth by inhibiting cytokinin oxidase, an enzyme responsible for the degradation of cytokinins.[6] This action increases the endogenous levels of active cytokinins, prolonging their growth-promoting effects.
- Synergy with Auxins: **Forchlorfenuron** acts synergistically with natural auxins to promote both cell division and lateral growth, contributing to improved fruit shape and overall plant development.[6][7]
- Gene Regulation: Application of **forchlorfenuron** upregulates the expression of cytokinin-responsive genes, confirming its action through the canonical cytokinin signaling pathway.[8] This genetic activation is a key step that translates the hormonal signal into physiological changes, such as fruit set and development.[8]

[Click to download full resolution via product page](#)

Caption: Forchlorfenuron's mechanism of action.

Agricultural Applications and Efficacy

Forchlorfenuron is applied to a wide range of crops to improve yield and quality attributes. It is particularly effective on fruits such as grapes, kiwifruit, melons, cucumbers, and figs.[1][8][9]

Application is typically performed via foliar spray or direct dipping of fruit clusters during early stages of fruit development to maximize its effect on cell division.[\[1\]](#)

Key Benefits:

- Increased Fruit Size and Yield: The most prominent effect is the significant enlargement of fruit, leading to increased total yield and commercial value.[\[1\]](#)[\[9\]](#)
- Improved Fruit Quality and Uniformity: It helps produce fruit of consistent size and shape.[\[1\]](#) It can also enhance flesh firmness and water content, which contributes to better texture and freshness.[\[8\]](#)
- Delayed Senescence: By inhibiting chlorophyll breakdown and regulating cellular metabolism, **forchlorfenuron** can delay the aging process in leaves and fruit, extending shelf life.[\[1\]](#)[\[2\]](#)
- Enhanced Fruit Set: It can improve fruit set, especially under suboptimal pollination conditions, and can induce parthenocarpic (seedless) fruit formation in crops like cucumber.[\[8\]](#)[\[9\]](#)

Data on Application Rates and Efficacy

The following tables summarize quantitative data from various studies on the application and effects of **forchlorfenuron**.

Table 1: Recommended Application Rates and Timing

Crop	Application Rate	Application Method & Timing	Reference
Grapes	15 mg/L (ppm)	Spraying bunches when berries are 5-6 mm in diameter.	
Grapes (for size)	8-10 g a.i. per acre	Spray application; higher rates maximize size but may delay harvest.	[2]
Kiwifruit	2-8 g a.i. per acre	Spray application.	[2]
Kiwifruit	2.3, 3.0, and 4.6 ppm	Two or three applications post-bloom.	[10]
Fig (late season)	40.0 μ M	Three foliar sprays.	[9]
Cucumber	Not specified	Applied to female flowers 1 day before or on the day of anthesis.	[8]
Rice (transplanted)	3640 g/ha	Foliar spray at panicle initiation stage.	[11]

| Glycyrrhiza uralensis | 10 mg/L (ppm) | Foliar application. | [\[12\]](#) |

Table 2: Effects of **Forchlorfenuron** on Crop Yield and Quality Parameters

Crop	Treatment	Observed Effect	Quantitative Change	Reference
Fig (late season)	40 μ M (3 sprays)	Increased fruit number and weight.	Fruit number/branch: +125-129% Fruit weight: +53-55%	[9]
Verdejo Grapes	15 mg/L spray	Increased total soluble solids (TSS) and polyphenols.	TSS: +15.4% Total Polyphenols: +7%	
Rice	3640 g/ha	Increased grain and straw yield.	Grain yield: 4745 kg/ha Straw yield: 7290 kg/ha	[11]
Glycyrrhiza uralensis	10 mg/L	Increased root biomass and active compounds.	Root biomass: +46% Glycyrrhiza c acid: +92% Liquiritin: +98.7%	[12]
Kiwifruit	4.6 ppm (2 applications)	Significantly increased fruit weight and firmness.	Data varies by crop load and year.	[10]

| Cucumber | N/A | Induced parthenocarpic fruit set; increased water content. | Transverse diameter and weight greater than pollinated fruit. | [8] |

Experimental Protocols

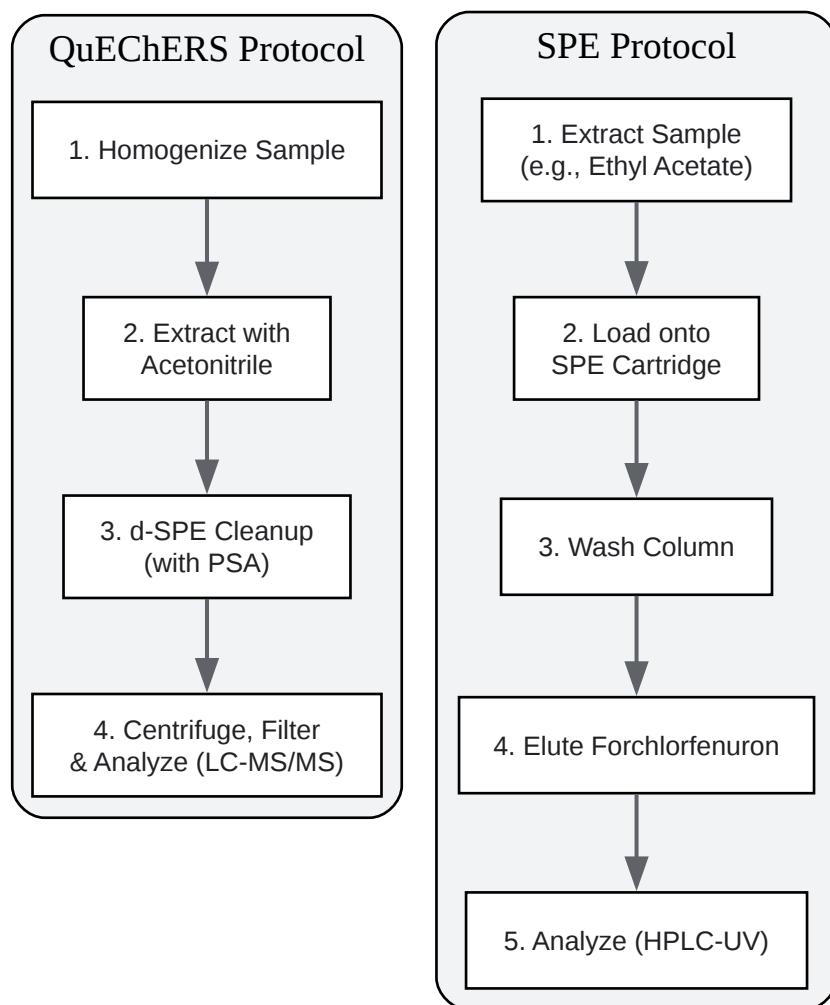
Accurate analysis of **forchlorfenuron** residues in agricultural products is critical for ensuring food safety and regulatory compliance. Several analytical methods have been developed for its detection and quantification.

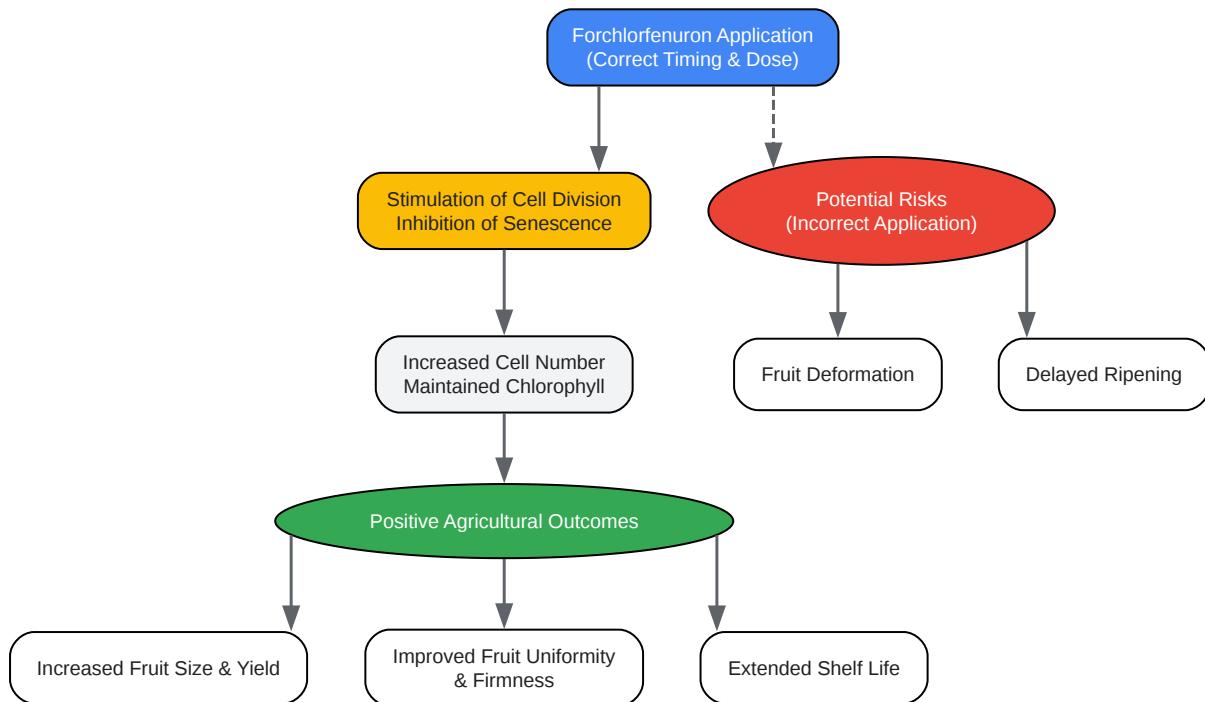
Residue Analysis in Plant Tissues

A common and effective approach for residue analysis is using Liquid Chromatography (LC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.[\[5\]](#) Sample preparation is a crucial step to remove matrix interferences.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely recommended for its simplicity, speed, and low solvent consumption.[\[5\]](#)[\[13\]](#)


- Homogenization: A representative sample (e.g., 5-15 g of fruit tissue) is homogenized.[\[14\]](#) [\[15\]](#)
- Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (e.g., 30 mL).[\[15\]](#)[\[16\]](#) Sodium chloride (e.g., 1 g) is often added to induce phase separation.[\[16\]](#) The mixture is vortexed vigorously (e.g., for 5-30 minutes).[\[16\]](#)
- Centrifugation: The sample is centrifuged at high speed (e.g., 5,000 g for 5 minutes) to separate the organic layer from the solid and aqueous phases.[\[16\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube containing a primary-secondary amine (PSA) sorbent to remove interfering matrix components like organic acids and sugars.
- Final Preparation and Analysis: The cleaned extract is centrifuged one final time. The supernatant is collected, filtered through a 0.22-μm filter, and injected into an HPLC-UV or LC-MS/MS system for analysis.[\[16\]](#)


Protocol 2: Solid-Phase Extraction (SPE) Method

SPE is a more traditional but highly effective cleanup method.[\[15\]](#)

- Extraction: The sample is extracted with a solvent such as ethyl acetate.[\[15\]](#)
- Column Conditioning: An SPE cartridge (e.g., ENVI-18) is conditioned according to the manufacturer's instructions.

- Loading: The sample extract is loaded onto the conditioned SPE column.
- Washing: The column is washed with a weak solvent to remove interfering compounds while retaining the analyte.
- Elution: **Forchlorfenuron** is eluted from the column using a stronger solvent (e.g., methanol-water mixture).[15]
- Analysis: The eluate is collected and analyzed by HPLC-UV or LC-MS/MS.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Forchlorfenuron Enhances Fruit Size and Yield in Modern Agriculture [jindunchemical.com]
- 2. How Forchlorfenuron Can be Used to Rapidly Grow Fruit [powergrown.com]
- 3. nbino.com [nbino.com]
- 4. Forchlorfenuron | C12H10ClN3O | CID 93379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of forchlorfenuron in fruits by solid phase or QuEChERS extraction and LC-UV or LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptechbio.com [peptechbio.com]
- 7. US10244759B2 - Use of forchlorfenuron for promoting plant growth - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Ifsis.journals.ekb.eg [Ifsis.journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. ijpab.com [ijpab.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Residue Analysis of Forchlorfenuron in Fruit and Vegetable by RP-HPLC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. Residue Analysis and the Effect of Preharvest Forchlorfenuron (CPPU) Application on On-Tree Quality Maintenance of Ripe Fruit in “Feizixiao” Litchi (*Litchi chinensis* Sonn.) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Forchlorfenuron as a synthetic cytokinin in agriculture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673536#forchlorfenuron-as-a-synthetic-cytokinin-in-agriculture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com